1-cyclopropyl-N~3~-(4,5-dimethyl-1,3-thiazol-2-yl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide
Description
This compound is a 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative characterized by a cyclopropyl group at position 1, fluorine atoms at positions 6 and 7, a methoxy group at position 8, and a 4,5-dimethyl-1,3-thiazol-2-yl substituent at the N3-carboxamide position. Its molecular formula is C₁₈H₁₅F₂N₃O₃S, with a molecular weight of 391.392 g/mol .
Properties
IUPAC Name |
1-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S/c1-8-9(2)28-19(22-8)23-18(26)12-7-24(10-4-5-10)15-11(16(12)25)6-13(20)14(21)17(15)27-3/h6-7,10H,4-5H2,1-3H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWXBUSBLDEFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-cyclopropyl-N~3~-(4,5-dimethyl-1,3-thiazol-2-yl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide is a novel synthetic molecule with potential biological activity. This article delves into its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Structure
The compound features a complex structure that includes a cyclopropyl group, a thiazole moiety, and a quinoline derivative. Its molecular formula is CHFNOS.
Table 1: Structural Components
| Component | Description |
|---|---|
| Cyclopropyl | A three-membered carbon ring |
| Thiazole | A five-membered heterocyclic ring |
| Quinoline | A bicyclic structure with nitrogen |
| Difluoro | Two fluorine atoms attached |
| Methoxy | A methoxy group (-OCH) |
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. The thiazole ring's electron-withdrawing nature enhances the compound's ability to disrupt microbial cell membranes.
Anticancer Properties
The compound has shown promising results in vitro against various cancer cell lines. Studies suggest that the presence of the thiazole and quinoline components may contribute to its cytotoxic effects.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of similar thiazole derivatives, the following results were noted:
- Compound A (similar structure): IC = 1.61 µg/mL against Jurkat cells.
- Compound B (reference drug doxorubicin): IC = 0.5 µg/mL.
These findings suggest that modifications to the thiazole ring can enhance anticancer activity.
The proposed mechanism involves the inhibition of key enzymes in cancer cells and microbial organisms. The quinoline moiety is believed to interfere with DNA replication processes, while the thiazole component may enhance cellular uptake.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole and quinoline rings can lead to variations in potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on thiazole | Increased cytotoxicity |
| Fluorine substitution on quinoline | Enhanced antimicrobial activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional distinctions between the target compound and its analogs:
Key Structural and Functional Insights:
Fluorine vs. Non-Fluorinated Analogs: The target compound’s 6,7-difluoro substituents likely enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs like compound 42.
Thiazole vs. Adamantyl/Thiazinan Substituents : The 4,5-dimethylthiazol-2-yl group in the target compound may facilitate π-π stacking or hydrogen bonding with biological targets, whereas adamantyl (compound 47) or thiazinan (compound 113a–j) groups prioritize steric bulk or solubility modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
